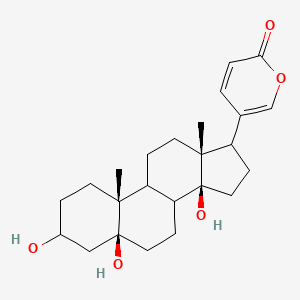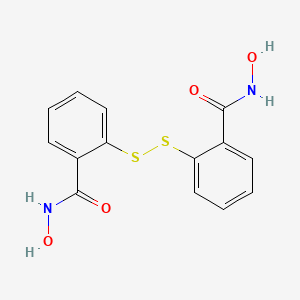
Telobufotoxin;Telocinobufogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Telobufotoxin is typically isolated from natural sources, specifically the skin secretions of toads. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can also be synthesized through complex organic synthesis routes, although these methods are less common due to the availability of natural sources .
Industrial Production Methods
Industrial production of Telobufotoxin primarily relies on the extraction from natural sources. The process involves the collection of toad secretions, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Telobufotoxin undergoes various chemical reactions, including:
Oxidation: Telobufotoxin can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving Telobufotoxin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of Telobufotoxin include various oxidized and reduced derivatives, each with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Telobufotoxin has been extensively studied for its scientific research applications, including:
Wirkmechanismus
Telobufotoxin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility and exerting a positive inotropic effect . Additionally, Telobufotoxin has been shown to modulate immune responses by enhancing the Th1 immune response, making it a potential candidate for immunotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bufalin: Another cardiotonic steroid derived from toad secretions, known for its anti-cancer properties.
Marinobufagin: Similar in structure and function to Telobufotoxin, with cardiotonic and anti-cancer activities.
Uniqueness of Telobufotoxin
Telobufotoxin is unique due to its dual role as a cardiotonic agent and an immunomodulator . Its ability to enhance the Th1 immune response sets it apart from other cardiotonic steroids, making it a promising candidate for the development of novel immunotherapeutic agents .
Eigenschaften
Molekularformel |
C24H34O5 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
5-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16?,17?,18?,19?,21-,22-,23+,24+/m1/s1 |
InChI-Schlüssel |
PBSOJKPTQWWJJD-XRLXKDQGSA-N |
Isomerische SMILES |
C[C@]12CCC(C[C@]1(CCC3C2CC[C@]4([C@@]3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)

![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B14797902.png)

![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)
![propyl [1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14797919.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)
![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B14797938.png)

